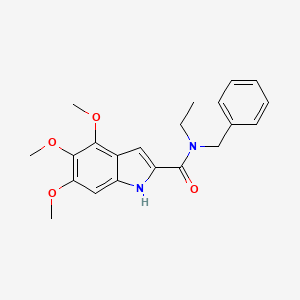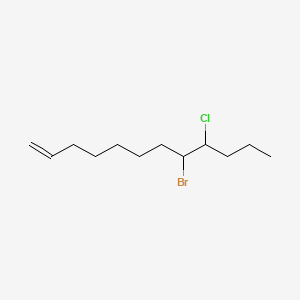![molecular formula C22H25N3O B14170185 2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one CAS No. 585550-04-5](/img/structure/B14170185.png)
2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one is a complex organic compound that features a phthalazinone core structure. This compound is notable for its inclusion of a piperidine moiety, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and dimethylformamide (DMF), and the reactions are typically carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways depend on the specific biological context but often involve binding to active sites and altering the function of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound also features a piperidine ring and has similar biological activities.
4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: Another phthalazinone derivative with distinct pharmacological properties.
Uniqueness
2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one is unique due to its specific substitution pattern and the presence of both piperidine and phthalazinone moieties. This combination imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
585550-04-5 |
|---|---|
Molekularformel |
C22H25N3O |
Molekulargewicht |
347.5 g/mol |
IUPAC-Name |
2-methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one |
InChI |
InChI=1S/C22H25N3O/c1-16-10-11-17(14-18(16)15-25-12-6-3-7-13-25)21-19-8-4-5-9-20(19)22(26)24(2)23-21/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3 |
InChI-Schlüssel |
IRDKWCVOYUIFBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C)CN4CCCCC4 |
Löslichkeit |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


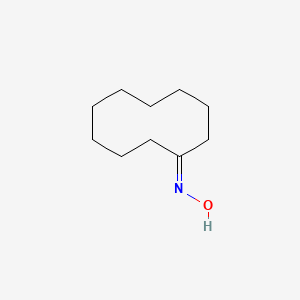
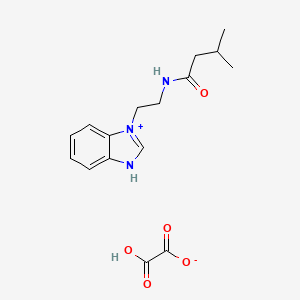
![5,5,6-Trimethylbenzo[c]acridin-6-ol](/img/structure/B14170111.png)
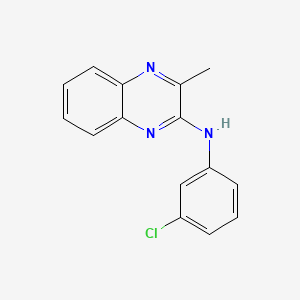
![Phenyl[(phenylcarbamoyl)oxy]acetic acid](/img/structure/B14170120.png)
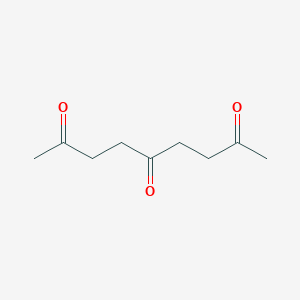
![N-(4-Chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14170131.png)
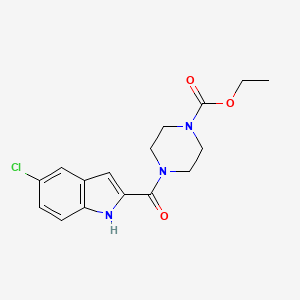

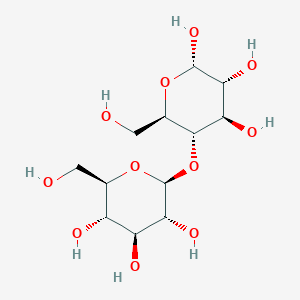
![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)
![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
